molecular formula C38H33NO5S B1443208 D-Fmoc-Cys(MMt)-OH CAS No. 1198791-73-9

D-Fmoc-Cys(MMt)-OH

Cat. No. B1443208
CAS RN: 1198791-73-9
M. Wt: 615.7 g/mol
InChI Key: LOBUWFUSGOYXQX-PGUFJCEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“D-Fmoc-Cys(MMt)-OH” is a building block for Fmoc Solid Phase Peptide Synthesis (SPPS) which enables selective deprotection of cysteinyl thiol group on the solid phase . The Mmt group can be selectively deprotected on the solid phase with 1% TFA in DCM containing 5% TIS .


Synthesis Analysis

“this compound” is used as a reactant in the solid phase synthesis of peptides . It is commercially available and can be purchased from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of “this compound” is C38H33NO5S . The molecular weight is 615.74 g/mol .


Chemical Reactions Analysis

“this compound” is used in Fmoc solid-phase peptide synthesis . The Mmt group can be removed on the solid phase with 1% TFA in DCM containing 5% TIS .


Physical And Chemical Properties Analysis

“this compound” is a white powder or crystal . It has a predicted boiling point of 788.8±60.0 °C and a predicted density of 1.269±0.06 g/cm3 . The predicted pKa is 3.41±0.10 .

Scientific Research Applications

1. Synthesis in Peptide Research

D-Fmoc-Cys(MMt)-OH is utilized in the synthesis of peptides. For example, Barlos et al. (2009) used this compound in the solid-phase peptide synthesis (SPPS) of Tyr1-somatostatin, highlighting its application in synthesizing peptides with acid-labile side-chain protecting groups (Barlos, Gatos, Hatzi, Koch, & Koutsogianni, 2009).

2. Facilitation of Complex Peptide Constructions

Góngora-Benítez et al. (2012) describe the use of Fmoc-Cys(MMt)-OH in the regioselective construction of disulfide bonds in peptides. This demonstrates its role in facilitating complex peptide constructions within the Fmoc/tBu strategy, providing a solution for challenging peptide synthesis scenarios (Góngora-Benítez, Mendive-Tapia, Ramos-Tomillero, Breman, Tulla-Puche, & Albericio, 2012).

3. Synthesis of Functionalized Peptides

Fmoc-Cys(MMt)-OH plays a critical role in the synthesis of functionalized peptides for various applications. Sengupta et al. (2018) used it in a novel solid-phase strategy for assembling ligand-targeted fluorescent-labelled chelating peptide conjugates, indicating its utility in creating specialized bioconjugates for medical applications (Sengupta, Krishnan, Dudhe, Reddy, Giri, Chattopadhyay, & Chelvam, 2018).

4. Peptide Nucleic Acids (PNAs) Synthesis

Breipohl et al. (1996) describe the use of Fmoc-Cys(MMt)-OH in the synthesis of polyamide nucleic acids (PNAs), highlighting its application in nucleic acid chemistry. The use of Mmt-protecting groups improves the solubility of monomers and enables mild acid deprotection, which is crucial for efficient PNA synthesis (Breipohl, Knolle, Langner, O'malley, & Uhlmann, 1996).

Mechanism of Action

Target of Action

Fmoc-D-Cys(Mmt)-OH, also known as D-Fmoc-Cys(MMt)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that make up peptides and proteins. The compound plays a crucial role in the formation of these sequences, acting as a building block in the synthesis process .

Mode of Action

Fmoc-D-Cys(Mmt)-OH operates by enabling selective deprotection of the cysteinyl thiol group on the solid phase . The compound is part of the Fmoc/tBu solid-phase peptide synthesis strategy , which involves coupling amino acid building blocks to one another via amide bonds . The Fmoc group of Fmoc-D-Cys(Mmt)-OH serves as a temporary protecting group that shields the amino group during peptide bond formation . The Mmt group can be removed on the solid phase with 1% TFA in DCM containing 5% TIS .

Biochemical Pathways

The use of Fmoc-D-Cys(Mmt)-OH in peptide synthesis affects the biochemical pathways involved in protein production. By facilitating the synthesis of complex disulfide-rich peptides, the compound indirectly influences the functions these peptides and proteins perform within biological systems . The exact pathways affected would depend on the specific peptide or protein being synthesized.

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-D-Cys(Mmt)-OH would primarily concern its behavior during the synthesis processIts stability, reactivity, and the speed at which it reacts during the synthesis process are crucial for its effectiveness .

Result of Action

The use of Fmoc-D-Cys(Mmt)-OH in peptide synthesis results in the production of peptides with precise amino acid sequences. These peptides can then fold into specific three-dimensional structures, allowing them to perform their intended functions within biological systems . The compound’s action thus has molecular and cellular effects that are determined by the nature of the peptides it helps synthesize.

Action Environment

The action of Fmoc-D-Cys(Mmt)-OH is influenced by various environmental factors. These include the conditions under which the peptide synthesis takes place, such as temperature, pH, and the presence of other reagents . The compound’s stability and efficacy can be affected by these factors, making it essential to control the synthesis environment carefully .

Safety and Hazards

The safety data sheet (SDS) for “D-Fmoc-Cys(MMt)-OH” should be referred to for detailed safety and hazard information . As with all chemicals, appropriate personal protective equipment should be used when handling this compound .

Future Directions

“D-Fmoc-Cys(MMt)-OH” will continue to be an important building block in peptide synthesis. Its use in the synthesis of complex peptides and proteins is expected to grow with the advancement of peptide-based therapeutics .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO5S/c1-43-29-22-20-28(21-23-29)38(26-12-4-2-5-13-26,27-14-6-3-7-15-27)45-25-35(36(40)41)39-37(42)44-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBUWFUSGOYXQX-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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